N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Description
N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzofuran moiety with a triazolo-thiadiazole ring system, making it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C20H17N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C20H17N5OS/c1-12-15-6-4-5-7-16(15)26-17(12)18-21-22-20-25(18)23-19(27-20)13-8-10-14(11-9-13)24(2)3/h4-11H,1-3H3 |
InChI Key |
RDWCIKROJFSGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps, starting with the preparation of the benzofuran and triazolo-thiadiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazolo-thiadiazole ring system is usually formed by the reaction of 1,2,4-triazole with thiadiazole derivatives under reflux conditions in the presence of a catalyst such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-thiadiazole derivatives and benzofuran-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline apart is its unique combination of the benzofuran and triazolo-thiadiazole moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Known for its diverse biological properties.
- Triazolo-thiadiazole core : Associated with various pharmacological activities.
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have shown MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains .
- Broad-spectrum efficacy : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound is supported by studies showing:
- HRBC Membrane Stabilization : The compound exhibited stabilization percentages between 86.70% to 99.25%, indicating strong anti-inflammatory effects .
3. Anticancer Activity
The anticancer properties of triazolo-thiadiazole derivatives have been explored in various studies:
- Cell Viability Assays : Compounds related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications on the benzofuran and triazolo-thiadiazole structures can enhance specific biological activities.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
